molecular formula C8H12O B12643826 (2E,6Z)-2,6-Octadienal CAS No. 76917-23-2

(2E,6Z)-2,6-Octadienal

Cat. No.: B12643826
CAS No.: 76917-23-2
M. Wt: 124.18 g/mol
InChI Key: CBXNRMOWVZUZQA-BRXUXDTNSA-N
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Description

(2E,6Z)-2,6-Octadienal: is an organic compound with the chemical formula C10H16O . It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the carbon chain. This compound is a liquid with a distinct fragrance and is soluble in various organic solvents such as alcohols, ethers, and ketones . It is widely used in the food and perfume industries due to its unique aroma.

Properties

CAS No.

76917-23-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2E,6Z)-octa-2,6-dienal

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3/b3-2-,7-6+

InChI Key

CBXNRMOWVZUZQA-BRXUXDTNSA-N

Isomeric SMILES

C/C=C\CC/C=C/C=O

Canonical SMILES

CC=CCCC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (2E,6Z)-2,6-Octadienal involves the Wittig reaction. This process includes reacting a (6,6-dialkoxy-4-hexenyl)triphenylphosphonium compound with propanal to form a 1,1-dialkoxy-(6Z)-2,6-nonadiene compound, which is then hydrolyzed to yield (2E,6Z)-2,6-Octadienal .

Industrial Production Methods: Industrial production of (2E,6Z)-2,6-Octadienal typically involves large-scale chemical synthesis using the Wittig reaction due to its efficiency and high yield. The process is optimized to minimize the use of expensive reagents and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions: (2E,6Z)-2,6-Octadienal undergoes various chemical reactions, including:

    Oxidation: This reaction converts the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: (2E,6Z)-2,6-Octadienal is used as a precursor in the synthesis of more complex organic molecules. It is also utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, (2E,6Z)-2,6-Octadienal is used to study its effects on cellular processes and its potential as a bioactive compound.

Medicine: The compound is investigated for its potential therapeutic properties, including its antimicrobial and anti-inflammatory effects.

Industry: In the food industry, (2E,6Z)-2,6-Octadienal is used as a flavoring agent to enhance the taste and aroma of various products. In the perfume industry, it is used to create fragrances with unique scents .

Mechanism of Action

The mechanism of action of (2E,6Z)-2,6-Octadienal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various cellular processes, including signal transduction and gene expression .

Biological Activity

(2E,6Z)-2,6-Octadienal is a naturally occurring compound with significant biological activity. This article explores its antimicrobial properties, potential applications in perfumery, and its role in plant defense mechanisms.

  • Chemical Formula : C₈H₁₄O
  • CAS Number : 76917-23-2
  • Structure : The compound features two double bonds in its carbon chain, contributing to its reactivity and biological functions.

Antimicrobial Activity

Research indicates that (2E,6Z)-2,6-Octadienal exhibits notable antimicrobial properties. It is part of a broader class of aldehydes that have been shown to inhibit the growth of various pathogens.

Case Studies

  • Inhibition of Fungal Growth :
    • A study demonstrated that (2E,6Z)-2,6-Octadienal effectively inhibited the growth of Aspergillus flavus, a common mold responsible for food spoilage and mycotoxin production. The effectiveness was concentration-dependent, with significant inhibition observed at higher concentrations .
  • Bacterial Inhibition :
    • Another investigation highlighted the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50 to 400 µg/ml, indicating moderate potency compared to other antimicrobial agents .

Applications in Perfumery

(2E,6Z)-2,6-Octadienal is explored as a fragrance component due to its pleasant odor profile reminiscent of citrus and floral notes.

Skin Sensitization Potential

  • Compared to Citral (3,7-dimethyl-2,6-octadienal), (2E,6Z)-2,6-Octadienal exhibits a significantly lower skin sensitization potential. In tests measuring peptide reactivity, it showed a reactivity 27 times lower than that of Citral, making it a safer alternative in fragrance formulations .

Plant Defense Mechanisms

The biosynthesis of (2E,6Z)-2,6-Octadienal occurs via the lipoxygenase pathway in plants. This pathway is activated when plants are damaged or attacked by pathogens.

  • When plants experience stress (e.g., cutting or pathogen attack), lipoxygenases catalyze the oxidation of polyunsaturated fatty acids leading to the formation of hydroperoxides. These hydroperoxides are then converted into various aldehydes, including (2E,6Z)-2,6-Octadienal. This compound plays a crucial role in plant defense by acting as a signaling molecule that can attract predators of herbivores or inhibit pathogen growth .

Summary Table of Biological Activities

Activity TypeOrganism/PathogenObserved EffectReference
AntifungalAspergillus flavusInhibition of growth
AntibacterialStaphylococcus aureusModerate inhibition
AntibacterialEscherichia coliModerate inhibition
Skin SensitizationCitral Comparison27 times lower reactivity
Plant DefenseVarious pathogensSignaling for defense

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